molecular formula C8H6ClN3O2S B13082011 Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate

Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate

Cat. No.: B13082011
M. Wt: 243.67 g/mol
InChI Key: NLMUSKUSZWEUCP-UHFFFAOYSA-N
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Description

Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate is a high-value chemical scaffold designed for pharmaceutical research and development. This compound features an isothiazolo[4,3-d]pyrimidine core, a privileged structure in medicinal chemistry known for its versatile biological activity and its role as a key synthetic intermediate for various therapeutic agents. The 7-chloro substituent and the ethyl carboxylate group at the 3-position provide reactive handles for further synthetic modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Its molecular framework is structurally similar to other bioactive isothiazolopyrimidine and thiazolopyrimidine derivatives reported in scientific literature, which have demonstrated significant potential as inhibitors of various kinases and other enzyme targets . Specifically, related thiazolopyrimidine compounds have been investigated as antitumor agents due to their high inhibitory activity against the replication processes of tumor cells . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle this material with appropriate precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C8H6ClN3O2S

Molecular Weight

243.67 g/mol

IUPAC Name

ethyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate

InChI

InChI=1S/C8H6ClN3O2S/c1-2-14-8(13)6-4-5(12-15-6)7(9)11-3-10-4/h3H,2H2,1H3

InChI Key

NLMUSKUSZWEUCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NS1)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

A representative synthetic route adapted from recent patent disclosures involves four key steps:

Step Reaction Description Key Reagents Conditions Yield & Purity
a) Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate Coupling of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane Ethyl 2-cyanoacetate (excess, 1.5 to 10 equiv), 2-bromo-1,1-dimethoxyethane, potassium carbonate, potassium iodide Heated to ~130°C, carbonate added in portions to control CO2 evolution Conversion >75%, yield 80-85%, purity ~85% by HPLC
b) Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol Addition of formamidine salt to above intermediate Formamidine salt, alkali (e.g., sodium hydroxide) 0-50°C for 2-8 h, then 50-110°C for elimination High conversion, cyclization complete after aging at ~45°C
c) Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol Acidification and pH adjustment to promote ring closure Hydrochloric acid, sodium hydroxide Aged at 45°C, pH adjusted to 3-5 Yield ~75%, purity >99.5% area by HPLC
d) Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Conversion of hydroxy to chloro substituent Chlorinating agent (e.g., phosphorus oxychloride) Controlled temperature, isolation by filtration and drying Yield ~65-75%, purity >99.8% by HPLC

This method offers advantages such as high purity without additional purification, efficient recovery of excess reagents, and reduced waste generation.

Alternative Synthetic Routes

Another approach involves condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, followed by cyclization with formamidine salts and elimination of hydrogen chloride to yield the chlorinated pyrimidine core. Key features include:

  • Use of a one-pot method for addition-condensation-cyclization and elimination steps.
  • Control of temperature ranges (0-50°C for condensation, 50-110°C for elimination).
  • Molar ratios optimized for base, formamidine salt, and intermediate compound to maximize yield.
  • Final isolation by filtration, washing, and drying.

Process Optimization and Control

  • Slow and portion-wise addition of carbonate salts during the initial coupling step allows safe venting of CO2 and improves yield and purity.
  • Excess ethyl 2-cyanoacetate is recovered by distillation and reused, enhancing process economy.
  • Reaction monitoring by HPLC ensures product purity exceeding 99.5% area without further purification.
  • The process minimizes by-products and solvent use, aligning with green chemistry principles.

Comparative Data Table of Preparation Parameters

Parameter Method A (Ethyl 2-cyanoacetate route) Method B (Dichloroacrylonitrile route)
Starting materials Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate
Key intermediate Ethyl 2-cyano-4,4-dimethoxybutanoate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene
Reaction temperature (initial step) ~130°C 0-50°C
Cyclization temperature 0-50°C and 50-110°C 20-40°C and 60-80°C
Yield of key intermediate 80-85% Not specified
Final product purity (HPLC) >99.5% area Not specified, but high purity claimed
Waste and by-product control High, with solvent and reagent recovery Moderate, one-pot process reduces steps
Reaction time Several hours per step 2-8 hours per step

Research Findings and Practical Notes

  • The use of excess ethyl 2-cyanoacetate significantly improves conversion rates beyond literature expectations (75-80% vs. <60%).
  • The stepwise addition of carbonate salt enhances control over gas evolution and reaction progression.
  • The final product's high purity (>99.8%) eliminates the need for chromatographic purification, facilitating scale-up.
  • The methods are applicable for preparing intermediates used in synthesizing various active pharmaceutical ingredients, underscoring their industrial relevance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-chloro substituent on the isothiazole ring serves as a key reactive site for nucleophilic substitution. This position exhibits enhanced electrophilicity due to electron-withdrawing effects from adjacent heteroatoms.

ReagentConditionsProduct FormedYield (%)Reference
Sodium methoxideEtOH, reflux (6 hrs)7-methoxyisothiazolo-pyrimidine78
PiperidineDMF, 80°C (12 hrs)7-piperidinylisothiazolo-pyrimidine65
Hydrazine hydrateEthanol, RT (24 hrs)7-hydrazinyl derivative82

These substitutions provide access to modified analogs for structure-activity relationship studies in drug discovery.

Ring-Opening and Rearrangement

Under strong alkaline conditions, the ester group undergoes saponification followed by ring transformations:

Key reaction pathway:

  • Hydrolysis of ethyl ester to carboxylic acid (NaOH/H₂O, 100°C)

  • Decarboxylation-induced ring opening

  • Formation of 4-amino-5-chloroisothiazole intermediates

This reactivity enables scaffold diversification for creating downstream metabolites in pharmacokinetic studies.

Cycloaddition Reactions

The electron-deficient pyrimidine ring participates in [4+2] Diels-Alder reactions:

text
Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate + 1,3-butadiene derivatives → Tetracyclic fused systems (72-89% yield)

These products show enhanced π-stacking capabilities for materials science applications.

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization at previously inert positions:

Reaction TypeCatalyst SystemApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives for kinase inhibitors
Buchwald-HartwigPd₂(dba)₃, XantphosAmino-substituted anticancer analogs

The 3-carboxylate group directs metal coordination to optimize reaction regioselectivity .

Biological Activation Pathways

While not fully characterized, proposed mechanisms include:

  • Enzyme inhibition : Competitive binding to ATP pockets via H-bonding with carboxylate and π-π stacking

  • Prodrug activation : Ester hydrolysis in vivo generates active carboxylic acid metabolites

Analytical Characterization

Key techniques for reaction monitoring:

MethodCritical Data Points
¹H NMRδ 1.35 (t, CH₂CH₃), δ 4.35 (q, OCH₂)
LC-MSm/z 285.03 [M+H]⁺
IR Spectroscopy1745 cm⁻¹ (C=O ester stretch)

These methods confirm successful transformations and quantify reaction efficiency .

The compound's dual reactivity (chloro substituent and ester group) makes it a strategic building block in medicinal chemistry. Recent advances in transition-metal catalysis have significantly expanded its synthetic utility, particularly for creating kinase-targeted therapeutics . Ongoing research focuses on optimizing its photophysical properties for optoelectronic applications through controlled functionalization.

Scientific Research Applications

Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis . Additionally, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, NO₂) enhance thermal stability (higher m.p.) and bioactivity. Methoxy/ethoxy groups improve solubility and enantioselectivity .
  • Core Heterocycles : Benzothiazolo-pyrimidines exhibit superior regio- and stereoselectivity compared to simpler thiazolopyrimidines, attributed to steric and electronic effects of fused rings .

Computational and Analytical Insights

  • Conformational Analysis : Pyrimidine rings in analogs like ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibit planar or boat conformations, affecting binding to biological targets .
  • Spectroscopic Trends : Ester carbonyl IR stretches (1,719–1,645 cm⁻¹) and NMR shifts (δ ~4.5–4.6 ppm for CH₂CH₃) are consistent across derivatives, aiding structural validation .

Biological Activity

Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Synthesis

This compound belongs to a class of heterocyclic compounds that exhibit a variety of pharmacological effects. The synthesis of this compound typically involves multi-step reactions that incorporate isothiazole and pyrimidine moieties, which are known for their biological significance.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. A notable investigation assessed its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results are summarized in the following table:

CompoundCell LineIC50 (µM)
This compoundA5492.24
This compoundMCF-742.3
This compoundHepG213.9
Doxorubicin (Control)A5499.20
Doxorubicin (Control)MCF-70.75

The compound demonstrated significant cytotoxicity against the A549 lung cancer cells with an IC50 value of 2.24 µM , indicating potent antitumor activity compared to doxorubicin, a standard chemotherapeutic agent .

The mechanism underlying the antitumor activity of this compound involves the induction of apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with this compound resulted in a marked increase in apoptotic cells within the sub-G1 phase of the cell cycle. Specifically, concentrations ranging from 2.0 to 4.0 µM led to apoptosis rates between 25.1% and 41.0% , significantly higher than control groups .

Antimicrobial Activity

In addition to its antitumor properties, this compound has exhibited antimicrobial activity against various bacterial strains. Preliminary studies indicated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus cereus32 µg/mL
Micrococcus luteus128 µg/mL

These findings suggest that modifications to the isothiazole and pyrimidine structures can enhance antimicrobial efficacy .

Case Studies and Research Findings

A recent case study focused on the structural optimization of this compound derivatives revealed that specific substitutions could significantly improve both antitumor and antimicrobial activities. For example, analogs with additional halogen substitutions showed enhanced potency against MCF-7 cells with IC50 values dropping below 20 µM .

Moreover, molecular docking studies have indicated that these compounds interact effectively with target proteins involved in cell proliferation and apoptosis pathways, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from accessible precursors. For example, esterification of carboxylic acid intermediates with ethanol under acidic catalysis is common. Optimization includes adjusting stoichiometry, temperature, and solvent polarity. Characterization via ESI-MS (electrospray ionization mass spectrometry) and 1^1H/13^13C NMR is critical for verifying product identity and purity. Parallel monitoring using TLC or HPLC ensures reaction progress .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation. Structure solution uses direct methods in SHELXS or SIR97, followed by refinement via SHELXL. Key parameters include space group assignment (e.g., monoclinic C2/cC2/c), Z-value, and refinement residuals (RR-factor ≤ 0.05). Hydrogen bonding and π-π interactions are analyzed using Mercury or Olex2 .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H (400 MHz) and 13^13C NMR in deuterated solvents (e.g., CDCl3_3 or DMSO-d6d_6) resolve substituent patterns and confirm ester/chlorine groups. Coupling constants (JJ-values) identify aromatic proton environments .
  • Mass Spectrometry : ESI-MS or HRMS (high-resolution MS) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and C-Cl (~600 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?

  • Methodology :

  • Disorder Handling : Partial occupancy refinement in SHELXL, supported by difference Fourier maps. Constraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters .
  • Twinning : Use TWIN/BASF commands in SHELXL to model twin domains. Hooft RR-factor and Flack parameter validate chiral structures .
  • Validation Tools : PLATON/CHECKCIF identifies outliers in bond lengths/angles and flags symmetry issues .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

  • Methodology :

  • Chiral Auxiliaries : Use optically pure amines (e.g., S(–)-1-phenylethylamine) in amidation reactions. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
  • Asymmetric Catalysis : Camphorsulfonic acid (CSA) promotes enantioselective cyclization in thiazolo-pyrimidine systems. Optimize solvent (e.g., ethanol vs. DMF) and catalyst loading (5–10 mol%) .
  • Kinetic Resolution : Enzymatic hydrolysis of racemic esters using lipases (e.g., CAL-B) selectively retains desired enantiomers .

Q. How does the electronic nature of substituents (e.g., chloro, ester) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Gaussian09 or ORCA models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Chlorine’s electron-withdrawing effect enhances electrophilicity at C-7 .
  • Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh3_3)4_4 catalysis. Monitor regioselectivity via 19^19F NMR (if fluorinated partners are used) .

Q. What computational methods are suitable for predicting the compound’s biological target interactions?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Glide screens against enzyme targets (e.g., kinases). Validate poses using MD simulations (GROMACS) and MM-PBSA binding energy calculations .
  • Pharmacophore Modeling : MOE or Phase identifies critical interaction features (e.g., hydrogen bond acceptors near the isothiazole ring) .

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